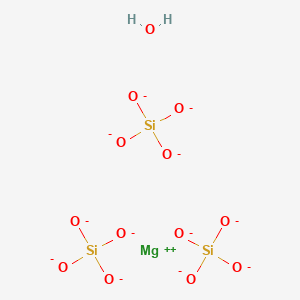

Magnesium;trisilicate;hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

H2MgO13Si3-10 |

|---|---|

Molecular Weight |

318.57 g/mol |

IUPAC Name |

magnesium;trisilicate;hydrate |

InChI |

InChI=1S/Mg.3O4Si.H2O/c;3*1-5(2,3)4;/h;;;;1H2/q+2;3*-4; |

InChI Key |

QYMRGIBGPRCTOH-UHFFFAOYSA-N |

Canonical SMILES |

O.[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2] |

Origin of Product |

United States |

Overview of Magnesium Silicate Hydrates M S H and Their Interdisciplinary Significance

Magnesium silicate (B1173343) hydrates (M-S-H) are a group of compounds formed from the reaction of magnesium oxide and silica (B1680970) in the presence of water. nih.goviaea.org The structure of M-S-H is often compared to that of hydrated clays. rilem.net These materials are gaining attention in various fields for several reasons:

Cement Chemistry: M-S-H is being investigated as a potential low-pH cement, which is particularly relevant for applications such as the encapsulation of nuclear waste. nih.govlib4ri.ch Binders containing M-S-H show promise due to their good mechanical properties, dense microstructure, and potential resistance to leaching. nih.gov

Geochemistry: Natural M-S-H has been identified as a cementing agent in geological formations. nih.gov The study of natural M-S-H provides insights into low-temperature geological processes and the interaction of minerals and fluids in the Earth's crust. nih.gov

Materials Science: The synthesis and characterization of M-S-H phases are areas of active research. Scientists are exploring how to control the properties of these materials for various applications, including their use as binders and for potential 3D printing in extraterrestrial environments. rilem.net

Scope of Academic Research in Synthetic and Naturally Occurring Forms

Academic inquiry into magnesium trisilicate (B10819215) hydrate (B1144303) encompasses both its synthetic production and its natural mineral forms.

Synthetic Magnesium Trisilicate Hydrate

Synthetic magnesium trisilicate is typically produced through a precipitation reaction involving a soluble silicate (B1173343), such as sodium silicate, and a soluble magnesium salt, like magnesium sulfate (B86663). google.comresearchgate.net Research in this area often focuses on:

Synthesis Methods: Studies have investigated various synthesis techniques, such as the reverse strike method, to control the properties of the resulting material. researchgate.net

Characterization: Researchers use a variety of analytical techniques, including X-ray diffraction (XRD), infrared spectroscopy (IR), and thermogravimetric/differential thermal analysis (TG/DTA), to characterize the crystal structure, composition, and thermal behavior of synthetic magnesium trisilicate. researchgate.net

Surface Properties: A significant area of research is the material's high surface area and porous nature. google.com Some synthetic forms can have a surface area of at least 400 m²/g, contributing to their adsorptive capabilities. google.com

Naturally Occurring Magnesium Trisilicate Hydrate

In nature, hydrated magnesium trisilicate is found in minerals like sepiolite (B1149698) and meerschaum. bmj.comresearchgate.net Research on these naturally occurring forms includes:

Mineralogy and Geology: Geologists study the formation and occurrence of sepiolite and palygorskite, which are fibrous clay minerals. ethz.chusgs.gov These minerals typically form in alkaline environments with high silicon and magnesium activity, such as in shallow seas, lakes, and calcareous soils. usgs.gov

Crystal Structure: The crystal structures of sepiolite and palygorskite are complex and have been a subject of detailed study. They are characterized by continuous tetrahedral silica (B1680970) ribbons. ethz.chusgs.gov

Fundamental Structural Relationship to Other Silicate Minerals

Precipitation-Based Synthesis Routes

The most common and economically viable method for producing magnesium trisilicate hydrate on an industrial scale is through controlled precipitation from aqueous solutions. This technique involves the reaction of a soluble magnesium salt with a soluble silicate, leading to the formation of an insoluble magnesium trisilicate hydrate precipitate.

Utilization of Soluble Magnesium Salts and Silicate Precursors

The synthesis of magnesium trisilicate hydrate is typically accomplished by reacting an aqueous solution of a soluble magnesium salt with a solution of an alkali metal silicate.

Commonly used soluble magnesium salts include:

Magnesium Sulfate (B86663) (MgSO₄)

Magnesium Nitrate (B79036) (Mg(NO₃)₂)

Magnesium Chloride (MgCl₂)

The silicate precursor is generally a sodium silicate (Na₂O·nSiO₂) solution. The reaction results in the precipitation of magnesium trisilicate hydrate, leaving a soluble salt, such as sodium sulfate or sodium nitrate, in the solution. The fundamental reaction can be represented as:

2MgSO₄(aq) + 3Na₂SiO₃(aq) + nH₂O(l) → Mg₂Si₃O₈·nH₂O(s) + 2Na₂SO₄(aq)

The resulting precipitate is then filtered, washed to remove soluble byproducts, and dried to yield the final product. researchmap.jpnih.gov While magnesium sulfate and nitrate are frequently cited, other soluble salts like magnesium chloride, bromide, acetate (B1210297), and chlorate (B79027) can also be utilized. google.com

Influence of Reaction Parameters on Material Characteristics

The physicochemical properties of the synthesized magnesium trisilicate hydrate, such as surface area, pore size, and purity, are highly dependent on the conditions of the precipitation reaction. Careful control of these parameters is essential for tailoring the material for specific applications.

The pH of the reaction medium is a critical parameter that significantly influences the product's characteristics. The precipitation of magnesium silicate is highly pH-dependent, with an alkaline medium being essential for the reaction to proceed effectively. doi.orgresearchgate.net

Research indicates that maintaining a pH above 10 is crucial to prevent the co-precipitation of impurities like magnesium hydroxide (B78521). mdpi.com The precipitation rate increases at a high pH. doi.org Studies have shown that pH has a substantial effect on the surface texture of the final product. researchgate.net For instance, in one study, the precipitation of 99% of silicon was achieved at a pH of 9. researchgate.net Controlling the free alkali in the reaction mixture within a pH range of 8 to 12, and more specifically between 9 and 10, has been identified as a key factor in producing high-quality magnesium trisilicate.

The temperature and concentration of the reactants directly affect the kinetics of the precipitation reaction. Generally, an increase in reaction temperature accelerates the rate of chemical reactions. researchgate.net Experimental studies on magnesium silicate precipitation have shown that the rate of formation is faster at higher temperatures. researchgate.net For example, in experiments conducted between 60°C and 120°C, more magnesium silicate precipitated at a faster rate as the temperature increased. researchgate.net One patented process specifies a preferable reaction temperature of 30-40°C, within a broader possible range of 10-60°C.

Reactant concentration also plays a vital role. A continuous production process patent describes maintaining a specific excess concentration of the magnesium salt in the mother liquor to enhance the filtering characteristics of the precipitate. google.com The feed rates and concentrations of the reactant solutions are interdependent variables that are controlled to achieve the desired product qualities. google.com For instance, one process uses a magnesium sulfate solution of 283 g/L and a sodium silicate solution of 175 g/L, with specific feed rates to maintain an excess of magnesium sulfate in the reaction vessel. google.com

| Parameter | Condition | Effect on Product/Kinetics | Source |

| pH | > 10 | Prevents Mg(OH)₂ co-precipitation; Influences surface texture. | mdpi.comresearchgate.net |

| Temperature | 80-120°C | Faster precipitation rate and more precipitate formed. | researchgate.net |

| Temperature | 30-40°C | Preferred reaction temperature in a specific patented process. | |

| Concentration | Excess MgSO₄ | Enhances filtering characteristics and wettability. | google.com |

The order in which the reactants are mixed, known as the "strike method," has a profound impact on the microstructure of the resulting magnesium trisilicate hydrate. The two primary methods are the forward strike and the reverse strike.

Forward Strike: In this conventional method, the sodium silicate solution is added to the magnesium salt solution.

Reverse Strike: In this method, the magnesium salt solution (e.g., Mg(NO₃)₂) is added to the sodium silicate solution.

Research has demonstrated a significant difference in the material properties based on the strike method used. A study comparing these two methods found that the reverse strike method produced a material with a significantly higher specific surface area (568.93 m²/g) and a microporous structure. In contrast, the forward strike method resulted in a material with a lower surface area (179.4 m²/g) and a mesoporous structure. researchgate.net This highlights that the sequence of addition is a key tool for tailoring the pore architecture of the material. researchgate.net

| Strike Method | Specific Surface Area (m²/g) | Dominant Pore Type |

| Reverse Strike (Mg(NO₃)₂ added to Na₂O·nSiO₂) | 568.93 | Microporous |

| Forward Strike (Na₂O·nSiO₂ added to Mg(NO₃)₂) | 179.4 | Mesoporous |

Post-Synthesis Modifications and Their Structural Implications

After the initial precipitation and separation, the magnesium trisilicate hydrate can undergo further processing to modify its properties. These post-synthesis treatments can alter the material's crystallinity, surface area, and pore distribution.

Common post-synthesis modifications include:

Drying: The wet filter cake obtained after filtration is dried to produce a stable, free-flowing powder. Common industrial methods include spray drying, which produces fine, spherical particles, and tray or oven drying. researchgate.net The drying temperature must be sufficient to remove water but remain below the point of thermal decomposition. researchgate.net

Calcination: This involves heating the material to a high temperature. Calcination of magnesium trisilicate at 450°C has been shown to increase its degree of crystallinity while reducing the specific surface area. researchgate.net This process can also change the pore structure, for example, by increasing the number of mesopores. researchgate.net

Acid Activation: Treating the precipitate with an acid, such as 15% sulfuric acid (H₂SO₄), is another modification technique. This process can lead to the replacement of Mg²⁺ ions with H⁺ to form Si-OH groups on the surface. researchgate.net Similar to calcination, acid activation has been found to reduce the specific surface area and alter the pore width distribution, with most activated samples becoming mesoporous. researchgate.net

These modifications demonstrate that the properties of the initially precipitated amorphous magnesium silicate hydrate can be further refined to meet the requirements of specific applications.

Effects of Calcination on Crystal Phase and Surface Area

Calcination, a post-synthesis heat treatment, significantly alters the properties of magnesium trisilicate hydrate. When subjected to a temperature of 450°C, the amorphous precursor undergoes a transformation to a crystalline phase. smolecule.com This process, however, leads to a reduction in the specific surface area. researchgate.netustb.edu.cn

One of the key changes observed during calcination is the impact on the material's porosity. The heat treatment promotes the formation of mesopores, which are pores with diameters between 2 and 50 nanometers. researchgate.netustb.edu.cn This alteration in pore structure is a result of dehydroxylation, the removal of hydroxyl groups from the hydrated compound.

Impact of Acidic Activation on Pore Structure and Composition

Acidic activation is another post-synthesis modification that refines the characteristics of magnesium trisilicate hydrate. Treatment with an acid, such as 15% sulfuric acid, induces notable changes in the material's composition and pore structure. researchgate.netustb.edu.cn

The primary effect of acidic activation is the leaching of magnesium ions (Mg²⁺) from the silicate structure. smolecule.com This process results in the formation of silanol (B1196071) groups (Si-OH) on the surface, which in turn enhances the surface acidity. smolecule.com Similar to calcination, acidic activation also influences the pore distribution, leading to an increase in the proportion of mesopores. researchgate.netustb.edu.cn The replacement of Mg²⁺ with protons (H⁺) is a key mechanism in this transformation. researchgate.netustb.edu.cn

| Treatment | Effect on Crystal Phase | Effect on Surface Area | Effect on Pore Structure |

| Calcination (450°C) | Converts amorphous to crystalline smolecule.com | Reduces surface area researchgate.netustb.edu.cn | Increases quantity of mesopores researchgate.netustb.edu.cn |

| Acidic Activation (15% H₂SO₄) | Increases crystalline degree researchgate.netustb.edu.cn | Reduces surface area researchgate.netustb.edu.cn | Increases mesopore fraction researchgate.netustb.edu.cn |

Novel Raw Material Sources for Synthesis (e.g., Boiler Scale)

In the quest for more sustainable and cost-effective production methods, researchers have explored alternative raw material sources for the synthesis of magnesium trisilicate. One such innovative approach utilizes boiler scale, a deposit that forms in boilers and contains magnesium compounds. google.com

A patented method describes a process that uses boiler scale as a primary raw material. google.com The main components of boiler scale suitable for this process include magnesium ions (Mg²⁺), calcium ions (Ca²⁺), magnesium hydroxide (Mg(OH)₂), and calcium carbonate (CaCO₃). google.com This method presents a "low-cost" and "mild" reaction condition alternative for producing magnesium trisilicate. google.com

Hydrothermal Crystallization Methods

Hydrothermal crystallization offers a pathway to synthesize magnesium silicate hydrates with well-defined structures. This method involves reacting magnesium and silicon sources in an aqueous solution under elevated temperature and pressure.

Research has demonstrated the synthesis of micro/nanoscale magnesium silicate with a hierarchical structure using mesoporous silica as the silicon source under hydrothermal conditions. The resulting material exhibits a high specific surface area and a significant pore volume. Another study detailed a one-pot hydrothermal method to fabricate uniform hierarchical porous magnesium silicate microspheres without the use of templates or organic additives.

A novel approach using ordinary silica gel as both a template and silicon source has been explored. researchgate.net In this method, the silica gel is dissolved, and subsequently, hydrated magnesium silicate (MSH) is formed within the silica gel framework through the co-precipitation of silicate and magnesium ions. researchgate.net This process, followed by hydrothermal treatment, results in a flower-like structure composed of nanofilms with high adsorption capacity. researchgate.net

Sol-Gel Processing for Magnesium Silicate Hydrate Formation

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. This method allows for the synthesis of magnesium silicate hydrates with controlled composition and properties at relatively low temperatures.

The process typically involves the hydrolysis and polycondensation of precursors, such as metal alkoxides, to form a "sol" – a colloidal suspension of solid particles in a liquid. Further processing leads to the formation of a "gel," which is a continuous solid network containing a liquid phase.

In the context of magnesium silicate hydrate synthesis, a modified sol-gel route has been used to create binary magnesium silicate glasses. researchgate.net This method allows for the production of amorphous glasses at temperatures as low as 500°C. researchgate.net The reactivity of these glasses can be tuned by adjusting the magnesium oxide (MgO) content. researchgate.net Initially, Mg²⁺ ions act as network modifiers, leading to depolymerization and increased reactivity. researchgate.net However, at higher concentrations, magnesium can act as a network former, resulting in polymerization and decreased reactivity. researchgate.net Another approach utilizes magnesium nitrate hexahydrate and colloidal silica as precursors, which are then gelled, dried, and calcined to produce magnesium silicate.

Spectroscopic Analysis Techniques

Spectroscopic techniques are pivotal in elucidating the molecular and atomic-level details of magnesium trisilicate hydrate. These methods provide insights into its chemical bonding, the connectivity of its silicate network, surface composition, and hydration structures.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and chemical bonds present in magnesium trisilicate hydrate. researchgate.net The FTIR spectrum of this compound exhibits several characteristic absorption bands that provide a fingerprint of its molecular structure.

Key vibrational bands observed in the FTIR spectrum of magnesium trisilicate hydrate include:

Si-O-Si Asymmetric Stretching: A prominent band in the region of 1010–1040 cm⁻¹ is attributed to the asymmetric stretching vibrations of the silicon-oxygen-silicon bonds, which form the backbone of the silicate structure. smolecule.com

Si-O-Mg Vibrations: The interaction between silicon, oxygen, and magnesium atoms gives rise to specific vibrational modes, which are also observed in the FTIR spectrum. smolecule.com

O-H Stretching of Adsorbed and Structural Water: A broad band centered around 3400 cm⁻¹ corresponds to the stretching vibrations of hydroxyl groups (O-H) from adsorbed water molecules. smolecule.com Sharper peaks, sometimes observed around 3581 and 3552 cm⁻¹, are attributed to the symmetric and antisymmetric stretching modes of water molecules coordinated to magnesium ions. researchgate.net

H-O-H Bending of Water: A peak at approximately 1630 cm⁻¹ is due to the bending vibration of water molecules. smolecule.com

O-Si-O Bending Vibrations: The bending vibrations of the O-Si-O groups within the silicate tetrahedra are typically observed in the 460–480 cm⁻¹ range. smolecule.com

The presence and characteristics of these bands can be influenced by processing methods, such as co-processing with other substances, which can lead to the formation of new intermolecular hydrogen bonds. researchgate.net

Table 1: Characteristic FTIR Absorption Bands of Magnesium Trisilicate Hydrate

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3400-3700 | O-H stretching of water and silanol groups | smolecule.comscribd.com |

| 1630 | H-O-H bending of adsorbed water | smolecule.com |

| 1010-1040 | Asymmetric Si-O-Si stretching | smolecule.com |

| 790-800 | Symmetric Si-O-Si stretching | smolecule.com |

| 460-480 | O-Si-O bending | smolecule.com |

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local atomic environments and connectivity within the silicate structure of magnesium trisilicate hydrate.

²⁹Si Magic Angle Spinning (MAS) NMR is instrumental in determining the degree of polymerization of the silicate tetrahedra. The different silicon environments are categorized as Qⁿ species, where 'n' represents the number of bridging oxygen atoms connecting a central silicon tetrahedron to other silicate tetrahedra.

Deconvolution of the ²⁹Si MAS NMR spectra of magnesium silicate hydrate (M-S-H) gels reveals the presence of different Qⁿ species. researchgate.net The relative concentrations of these species provide insights into the connectivity and polymerization of the silicate network. researchgate.netmdpi.com For instance, an increase in the Q³/Q² ratio suggests a higher degree of tetrahedral polymerization. mdpi.com The chemical shifts observed in ²⁹Si MAS NMR are sensitive to the local environment, including the number of neighboring silicon and magnesium atoms.

Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for Qⁿ Species in Silicates

| Qⁿ Species | Description | Typical Chemical Shift Range (ppm) |

|---|---|---|

| Q⁰ | Monomeric SiO₄ tetrahedra | -60 to -80 |

| Q¹ | End-chain SiO₄ tetrahedra | -78 to -88 |

| Q² | Middle-chain SiO₄ tetrahedra | -85 to -98 |

| Q³ | Branching SiO₄ tetrahedra | -95 to -110 |

| Q⁴ | Fully cross-linked SiO₄ tetrahedra | -105 to -120 |

Solid-state NMR, particularly ²⁵Mg NMR, offers a direct probe into the local coordination environment of magnesium ions. fsu.edu Studies on silicate glasses have shown the coexistence of multiple Mg-O coordination environments, primarily four-fold (MgIV) and six-fold (MgVI) coordinated magnesium. fsu.edunih.gov The average Mg-O coordination number can be influenced by the presence of other cations in the glass structure. fsu.edunih.gov

The chemical shifts in ²⁵Mg NMR are sensitive to the coordination number, with distinct ranges for different coordination environments. fsu.edu This technique has been crucial in resolving controversies regarding the coordination of magnesium in silicate materials. fsu.edunih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the atoms on the surface of magnesium trisilicate hydrate. researchgate.net XPS provides information about the first few monolayers of the material's surface. researchgate.net

In the analysis of magnesium-containing systems, XPS can distinguish between different chemical states of magnesium, such as in magnesium oxide (MgO), magnesium hydroxide (Mg(OH)₂), and magnesium carbonates. nih.gov The binding energies of the core-level electrons (e.g., Mg 2p, O 1s, Si 2p) are characteristic of the element and its chemical environment. For example, the O 1s spectrum can be deconvoluted to identify contributions from oxides, hydroxides, and carbonates. nih.gov This technique is particularly useful for studying surface reactions and the formation of different phases on the material. researchgate.netnih.gov

Table 3: Representative Binding Energies from XPS Analysis of Magnesium Silicate Systems

| Element | Orbital | Binding Energy (eV) | Associated Species | Reference |

|---|---|---|---|---|

| Mg 2p | ~50.1 | MgO | nih.gov | |

| Mg 2p | ~50.5 | Mg-O/OH | nih.gov | |

| Mg 2p | ~51.4 | Mg(OH)₂ or MgCO₃ | nih.gov | |

| O 1s | ~530.0-531.0 | Magnesium Oxides | nih.gov | |

| O 1s | ~530.0-533.2 | Magnesium Hydrates | nih.gov | |

| O 1s | ~533.2-533.5 | Magnesium Carbonates | nih.gov |

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a material. It is particularly sensitive to the vibrations of non-polar bonds and can be used to study the structure of the silicate network and the nature of hydration.

The Raman spectrum of hydrated magnesium compounds shows characteristic bands for the vibrational modes of water molecules. mdpi.comusra.edu The O-H stretching and H-O-H bending modes of water are sensitive to their local environment, including hydrogen bonding and coordination to metal ions. mdpi.com For instance, the O-H stretching frequencies can be significantly shifted upon complexation with magnesium sulfate. nasa.gov

Lattice vibration modes, involving the vibrations of Mg-O bonds, typically appear in the low-frequency region of the Raman spectrum (below 500 cm⁻¹). usra.edu The number and position of these peaks can provide information about the crystal structure and the coordination of magnesium.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Diffraction and Scattering Studies

Diffraction and scattering techniques are pivotal in elucidating the atomic and molecular structure of materials. In the context of magnesium trisilicate hydrate, these methods provide critical insights into its crystallinity, phase composition, and the nature of its structural domains.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Amorphous Content

X-ray Diffraction (XRD) is a primary analytical technique for investigating the structural properties of magnesium trisilicate hydrate. It is instrumental in distinguishing between crystalline and amorphous phases within the material. The crystalline form of magnesium trisilicate typically exhibits an orthorhombic crystal structure. researchgate.net This structure gives rise to a characteristic XRD pattern with distinct diffraction peaks corresponding to specific lattice spacings (d-spacings).

The presence of amorphous, or non-crystalline, content is identified by broad, diffuse humps in the XRD pattern, often appearing between 20° and 30° 2θ. smolecule.com The degree of crystallinity can be influenced by the synthesis method; for instance, materials prepared by precipitation may initially be amorphous. researchgate.net Subsequent treatments like calcination can increase the degree of crystallinity. researchgate.net The intensity and sharpness of the diffraction peaks are directly related to the amount and perfection of the crystalline phases present.

A summary of characteristic XRD peaks for a crystalline form of magnesium trisilicate is presented below.

| Peak Position (°2θ) | d-Spacing (Å) |

| 19.8 | 4.48 |

| 26.7 | 3.34 |

| 35.1 | 2.56 |

This table presents typical XRD d-spacings for a crystalline magnesium trisilicate variant.

Assessment of Nanocrystalline and Poorly Crystalline Domains

Magnesium silicate hydrates (M-S-H), a class of compounds to which magnesium trisilicate hydrate belongs, are often characterized as being composed of nanocrystallite hydrated phyllosilicates. researchgate.net These materials can possess a structure that is more disordered than well-defined crystals like talc. mdpi.com

XRD is also a crucial tool for assessing these poorly crystalline and nanocrystalline domains. The broadening of diffraction peaks in an XRD pattern is an indicator of reduced crystallinity and the presence of very small crystallites, typically in the nanometer range. mdpi.com This peak broadening suggests a limited long-range order in the atomic arrangement. The analysis of peak shapes and widths can, therefore, provide qualitative and quantitative information about the size of these crystalline domains and the extent of structural disorder. Synthesized variants of magnesium trisilicate, particularly those designed for high surface area applications, may exhibit significant peak broadening, indicating a predominantly nanocrystalline or poorly crystalline nature. smolecule.com

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the composition and thermal stability of hydrated compounds. For magnesium trisilicate hydrate, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide detailed information on its water content, decomposition pathway, and associated energetic changes.

Thermogravimetric Analysis (TGA) for Water Content and Thermal Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying the water content in magnesium trisilicate hydrate, which can exist in both adsorbed (surface) and bound (structural) forms. The TGA thermogram typically shows distinct mass loss stages corresponding to different thermal events.

The thermal decomposition of magnesium trisilicate hydrate generally proceeds in stages:

Loss of Adsorbed Water: An initial mass loss at lower temperatures (typically 25–200°C) is attributed to the removal of physically adsorbed water. smolecule.com

Dehydroxylation: A more significant mass loss occurs at higher temperatures (e.g., 450–550°C), corresponding to the removal of structural water (hydroxyl groups) from the silicate structure. smolecule.com

Final Decomposition: At very high temperatures (above 800°C), the anhydrous magnesium silicate structure breaks down, ultimately forming magnesium oxide (MgO) and silicon dioxide (SiO₂). smolecule.com

The following table summarizes the typical thermal decomposition stages observed for magnesium trisilicate.

| Temperature Range (°C) | Mass Loss (%) | Process |

| 25–200 | 5–8 | Loss of adsorbed water |

| 450–550 | 12–15 | Dehydroxylation |

| 800–1000 | ~20 | Final decomposition |

This table outlines the general thermal decomposition profile for a typical magnesium trisilicate sample as determined by TGA.

Differential Thermal Analysis (DTA) for Phase Transitions and Reaction Energetics

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. This technique detects exothermic (heat-releasing) and endothermic (heat-absorbing) events, such as phase transitions, crystallization, and decomposition reactions.

When used in conjunction with TGA, DTA provides complementary information about the energetics of the decomposition processes. researchgate.net For instance, the endothermic peaks in a DTA curve typically correspond to the mass loss events observed in the TGA curve, such as the desorption of water and dehydroxylation. Exothermic peaks may indicate crystallization of amorphous phases or the formation of new crystalline structures at higher temperatures. mit.edu Combined TG/DTA analysis confirms that various synthesized samples have the composition of magnesium silicate hydrate, albeit with potentially different water content. researchgate.net

Morphological and Textural Characterization

The morphology and texture of magnesium trisilicate hydrate particles are critical determinants of its surface-related properties. Techniques such as Brunauer-Emmett-Teller (BET) analysis are employed to characterize these features.

The synthesis method has a significant impact on the surface texture of the final product. researchgate.net For example, magnesium trisilicate can be synthesized to have a very high specific surface area. researchgate.net BET analysis of different magnesium trisilicate variants reveals that the material can be either microporous or mesoporous. researchgate.net A high specific surface area is often associated with a well-developed pore structure, which consists of interconnected cavities and pores.

The following table provides examples of surface area and pore characteristics for different magnesium trisilicate variants.

| Variant | Specific Surface Area (m²/g) | Pore Type |

| Sample A (microporous) | 568.93 | Microporous |

| Sample B (mesoporous) | 179.4 | Mesoporous |

This table illustrates how synthesis conditions can alter the textural properties of magnesium trisilicate, based on data from BET analysis. researchgate.net

Scanning Electron Microscopy (SEM) for Particle Size and Morphology

Scanning electron microscopy (SEM) is instrumental in visualizing the surface topography and morphology of magnesium trisilicate hydrate particles. Studies show that the synthesis method significantly impacts the resulting particle size and form. For instance, magnesium trisilicate synthesized via precipitation is typically amorphous. researchgate.net The morphology can vary, with some preparations resulting in flake-like agglomerates. science.gov

The particle size of magnesium trisilicate can be influenced by the synthesis process. For example, using a plate and frame filter press during preparation can lead to a more uniform particle size. google.com In some instances, particularly when synthesized for specific applications like drug delivery, a decrease in particle size is observed with an increase in the amount of magnesium trisilicate used as an adsorbent. researchgate.net The morphology of related magnesium silicates, such as those with a fibrous nature like palygorskite and sepiolite, can be clearly observed using SEM, highlighting the diversity within this class of materials. itn.pt

Table 1: SEM Observations of Magnesium Silicate Morphology

| Feature | Observation | Source(s) |

|---|---|---|

| Morphology | Amorphous, flake-like agglomerates | researchgate.net, science.gov |

| Particle Size | Influenced by synthesis and processing methods | researchgate.net, google.com |

| Related Structures | Fibrous morphology observed in sepiolite | itn.pt |

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a critical technique for determining the specific surface area of magnesium trisilicate hydrate, a key parameter for its adsorptive capabilities. The surface area can vary significantly depending on the synthesis and post-synthesis treatment methods.

Conventional magnesium trisilicate typically has a surface area of less than 250 m²/g. smolecule.com However, modified forms can achieve much higher surface areas. For example, synthesis by a reverse strike method can produce a microporous sample with a specific surface area of 568.93 m²/g. researchgate.net Hydrothermal synthesis has also been shown to produce nanostructured magnesium silicate with a high surface area, with one study reporting a value of 619.8 m²/g. researchgate.net Another study optimizing aging parameters for magnesium silica aerogel reported a BET surface area of 734 m²/g. researchgate.net

Post-synthesis modifications also affect the surface area. Calcination at 450°C can reduce the surface area, while acidic activation can also lead to a decrease. researchgate.net

Table 2: BET Surface Area of Magnesium Trisilicate Under Various Conditions

| Synthesis/Treatment Method | Specific Surface Area (m²/g) | Source(s) |

|---|---|---|

| Conventional | < 250 | smolecule.com |

| Reverse Strike Method | 568.93 | researchgate.net |

| Hydrothermal Method | 619.8 | researchgate.net |

| Optimized Magnesium Silica Aerogel | 734 | researchgate.net |

| Calcination (450°C) | Reduction in surface area | researchgate.net |

| Acidic Activation | Reduction in surface area | researchgate.net |

Pore Volume and Pore Size Distribution Analysis (e.g., BJH Method)

The pore structure of magnesium trisilicate hydrate, including pore volume and pore size distribution, is commonly analyzed using methods like the Barrett-Joyner-Halenda (BJH) algorithm, which is applied to nitrogen adsorption-desorption isotherm data. acs.org This analysis reveals that the porous nature of magnesium trisilicate is highly dependent on its preparation.

BET analysis often reveals a Type IV isotherm with an H3 hysteresis loop, which is indicative of mesoporous structures with pore diameters between 2 and 50 nm. smolecule.com Synthesis via a reverse strike method can result in a microporous structure with a multimodal pore width distribution in the regions of 0.7 to 0.9 nm and 1 to 3 nm. researchgate.net In contrast, another sample synthesized by the same method was found to be mesoporous. researchgate.net

The BJH method has been used to determine the pore diameter of related magnesium silicate materials, with one study on a catalyst reporting a pore diameter of about 6-7 nm. researchgate.net An optimized magnesium silica aerogel was found to have a BJH pore volume of 0.41 cm³/g and an average BJH pore size of 4.91 nm. researchgate.net

Table 3: Pore Characteristics of Magnesium Trisilicate from BJH Analysis

| Feature | Value/Description | Source(s) |

|---|---|---|

| Isotherm Type | Type IV with H3 hysteresis loop | smolecule.com |

| Pore Structure | Microporous and/or Mesoporous (2-50 nm) | researchgate.net, smolecule.com |

| Pore Volume (Optimized Aerogel) | 0.41 cm³/g | researchgate.net |

| Pore Size (Optimized Aerogel) | 4.91 nm | researchgate.net |

| Pore Size (Catalyst) | ~6-7 nm | researchgate.net |

Structural Models and Interlayer Features

The structure of magnesium trisilicate hydrate is not a simple, fixed entity. It exhibits variability in its water content and stoichiometry and shares structural similarities with several natural phyllosilicate minerals.

Variability in Hydration Levels (xH₂O) and Stoichiometry

Magnesium trisilicate is a compound of magnesium oxide and silicon dioxide with varying amounts of water. researchgate.net Its chemical formula is often represented as 2MgO·3SiO₂·xH₂O, indicating that the water of hydration (xH₂O) is variable. americanelements.comcdhfinechemical.com This compound is described as a slightly hygroscopic powder. cdhfinechemical.com The United States Pharmacopeia (USP) specifies that it should contain not less than 20% magnesium oxide and not less than 45% silicon dioxide. itn.pt

Analogies to Phyllosilicate Structures (e.g., Sepiolite, Meerschaum, Talc, Serpentine)

Structurally, magnesium trisilicate is related to naturally occurring hydrous magnesium silicates such as sepiolite, meerschaum, talc, and serpentine (B99607). researchgate.netpsu.edu Sepiolite, in particular, is chemically a hydrous magnesium silicate. psu.edu The crystal structure of magnesium trisilicate is noted to be similar to the transition type crystal structure of sepiolite, which has a 2:1 type chain and stratiform structure. google.com

Magnesium silicate hydrate (M-S-H) structures are often modeled after two main types of natural magnesium phyllosilicates: the serpentine-like model with T-O layers (where T is a tetrahedral sheet and O is an octahedral sheet) and the talc-like model with T-O-T layers. nih.gov

"Chrysotile-like" and "Talc-like" Sub-Nanometric Domains

In-depth structural studies of magnesium silicate hydrate (M-S-H) have revealed the presence of distinct sub-nanometric domains. Research has provided clear evidence for the coexistence of "chrysotile-like" and "talc-like" domains within the M-S-H structure, which are in an approximate 1:1 molar ratio after extended hydration. researchgate.netunipi.it Chrysotile is a mineral of the serpentine group. unipi.it

The differentiation between these domains can be achieved through techniques like 29Si Solid State NMR. The "chrysotile-like" domains are associated with the mineral chrysotile (Mg₃Si₂O₅(OH)₄), while the "talc-like" domains are linked to talc (Mg₃Si₄O₁₀(OH)₂). unipi.it The presence of these coexisting phases is dependent on the preparation conditions. researchgate.net Studies on the hydrothermal treatment of magnesia and silicic acid have shown that intermediate compositions between talc and chrysotile can crystallize as mixtures of talc- and chrysotile-like products. researchgate.net

Influence of Magnesium-to-Silicon (Mg/Si) Ratio on Layer Structure

Detailed Research Findings

Studies have shown that as the Mg/Si ratio increases, there is a corresponding depolymerization of silica tetrahedra within the M-S-H structure. researchgate.net This change is observable through techniques like 29Si solid-state nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between different silicate connectivity (Qn species). For instance, an increase in the Mg/Si ratio from 0.8 to 1.4 has been observed to increase the Q2/Q3 ratio from 0.6 to 1.2. researchgate.net This signifies a shift from a more sheet-like (Q3) to a more chain-like (Q2) or disordered silicate structure.

At lower Mg/Si ratios, typically below 0.7, the structure of M-S-H is often compared to that of 2:1 phyllosilicates like talc (Mg/Si = 0.75) or sepiolite (Mg/Si = 0.66), characterized by a higher degree of silicate polymerization. mdpi.com In some cases, particularly at low Mg/Si ratios such as 0.34, an additional amorphous silica phase may be present. researchgate.netmdpi.com

Conversely, as the Mg/Si ratio increases to around 1.0 and higher, the structure begins to resemble more defective or serpentine-like (1:1 phyllosilicate) structures, such as lizardite (B79139) (Mg/Si = 1.5). researchgate.netresearchgate.net The increase in magnesium content leads to a greater occurrence of defects within the silicate layers. iaea.orgosti.gov This is also associated with a decrease in the degree of gel polymerization and order. sciopen.com At ratios between 1.0 and 1.5, excess magnesium may precipitate as brucite (Mg(OH)₂). researchgate.net

The layer-to-layer distance, or basal spacing, is also affected by the Mg/Si ratio. For instance, research on M-S-H synthesized over a year showed that an increase in the Mg/Si ratio from approximately 0.6 to 1.2 resulted in an evolution of the layer-to-layer distance. iaea.orgosti.gov

The following table summarizes the key structural changes observed with varying Mg/Si ratios based on multiple research findings.

| Mg/Si Ratio Range | Predominant Structural Characteristics | Analogous Mineral Structures | Associated Phases/Features |

| < 0.7 | Higher degree of silicate polymerization, more ordered structure. mdpi.com | Talc, Sepiolite. mdpi.com | Potential for amorphous silica co-precipitation. researchgate.netmdpi.com |

| 0.8 - 1.0 | Disordered talc-like structure, increasing silicate depolymerization. researchgate.netresearchgate.net | Disordered Talc. researchgate.net | Minor amounts of co-precipitated brucite or silica. researchgate.net |

| > 1.0 - 1.5 | Increased defects in silicate layers, lower degree of polymerization and order. iaea.orgosti.govsciopen.com | Serpentine-like (e.g., Lizardite). researchgate.netresearchgate.net | Increased formation of brucite (Mg(OH)₂). researchgate.net |

It is important to note that the precise structure of M-S-H is still a subject of debate and is considered to be a poorly ordered lamellar structure resembling that of Mg phyllosilicates. mdpi.com The synthesis conditions, including temperature and aging time, also play a significant role in the final structure. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling of Magnesium Trisilicate Hydrate Systems

Quantum Chemical Computations

Quantum chemical computations are foundational in elucidating the intrinsic properties of magnesium trisilicate (B10819215) hydrate (B1144303). These first-principles methods model the electronic structure of the system, providing detailed information about chemical bonding, molecular interactions, and reaction mechanisms.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been applied to understand the structural and electronic properties of magnesium-containing compounds. In systems analogous to magnesium trisilicate hydrate, DFT calculations help in determining molecular structures, charges, and harmonic frequencies. nih.gov For instance, studies on magnesium hydride (MgH₂) have used DFT to analyze structural and electronic properties, showing how doping can modify the band gap and optical absorption behaviors of the material. gadaufos.com DFT calculations have also been used to estimate the desorption temperatures of magnesium hydride nanoclusters by calculating vibrational entropies and enthalpies. researchgate.net

In the context of hydrates, DFT is employed to study the stability and symmetry of hydrated molecules like magnesium chloride hydrates (MgCl₂·nH₂O). nih.gov These calculations provide insights into the nature of the chemical bonds between magnesium, silicon, oxygen, and hydrogen atoms within the hydrated silicate (B1173343) framework. The theory helps in understanding charge distribution and the covalent versus ionic character of the bonds, which are crucial for predicting the material's chemical reactivity. For example, DFT coupled with a continuum solvation model has been used to investigate the structure of magnesium borohydride (B1222165) in ethereal solvents, determining the most energetically favorable clusters. researchgate.net

Table 1: Representative DFT Calculation Parameters for Magnesium-Based Systems

| Parameter | Typical Value/Method | Purpose | Reference |

|---|---|---|---|

| Exchange-Correlation Functional | PBE-GGA, SCAN | Approximates the exchange-correlation energy in the DFT calculation. PBE-GGA is a common generalized gradient approximation. | gadaufos.commdpi.com |

| Basis Set | Plane-wave basis sets | Represents the electronic wavefunctions. | gadaufos.com |

| Energy Cutoff | 600 eV | Determines the number of plane waves included in the basis set for accuracy. | mdpi.com |

| k-point mesh | Monkhorst-Pack scheme | Samples the Brillouin zone for calculations on periodic systems. | gadaufos.com |

Ab initio calculations, which are based on quantum mechanics from first principles without experimental data, are instrumental in studying small molecular clusters and their interactions. These methods are used to investigate reaction pathways in hydrated magnesium silicates. For example, in studies of enstatite glass (MgSiO₃), a related magnesium silicate, ab initio methods combined with metadynamics have been used to explore the reaction pathways of water molecules within the glass structure. researchgate.net

These calculations can trace the process of water dissociation, starting from its initial interaction with SiO₄ or MgOₓ structural units, followed by proton transfer. researchgate.net Such simulations reveal that SiOH-Mg hydrolysis reactions are likely to occur and can even model the complete dissociation of H₂O, leading to new bond formations within the silicate network. researchgate.net This level of detail is critical for understanding the dissolution and alteration mechanisms of magnesium silicates in aqueous environments.

Key Findings from Ab Initio Studies on Related Systems:

Water Dissociation: Follows a two-step scheme involving initial dipole-dipole/charge interactions followed by proton transfer. researchgate.net

Hydrolysis Reactions: SiOH-Mg hydrolysis is identified as a probable reaction pathway. researchgate.net

Bond Dissociation Energy: The MgO bond dissociation enthalpy from a MgOHSi linkage has been calculated to be approximately 1.34 eV. researchgate.net

The "hydrate" component of the compound's name signifies the crucial role of water. First-principles molecular dynamics simulations are a powerful tool for studying the solvation of the Mg²⁺ ion in water. researchgate.net These simulations show that the first solvation shell around a magnesium ion contains six water molecules arranged in an octahedron ([Mg(H₂O)₆]²⁺). researchgate.net This stable octahedral coordination is a defining feature of magnesium hydration. researchgate.net

The analysis extends to the electronic structure of the water molecules within this first hydration shell. It has been found that these water molecules tend to coordinate with the Mg²⁺ ion asymmetrically through one of the oxygen lone pair orbitals. researchgate.net This interaction polarizes the water molecules, increasing their dipole moments by approximately 0.2 Debye compared to bulk liquid water. researchgate.net Understanding the structure and properties of these hydration shells is essential for modeling the behavior of magnesium trisilicate hydrate in aqueous environments.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Hydration Processes

While quantum chemical methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of atoms and molecules over time. MD simulations provide a "computational microscope" to observe hydration processes, structural transformations, and transport properties.

Structure-Based Thermodynamic Modeling of Magnesium Silicate Hydrate Phases

Magnesium silicate hydrate (M-S-H) phases, which are structurally analogous to the title compound, are often amorphous or nano-crystalline, making experimental characterization challenging. researchgate.netrsc.org Thermodynamic modeling is essential for predicting the stability and evolution of these phases under different chemical conditions. researchgate.netgoogle.com

Research has focused on synthesizing M-S-H phases and characterizing them to develop thermodynamic data. researchgate.netgoogle.com These studies have shown that M-S-H has a structure comparable to nano-crystalline, hydrated phyllosilicates. researchgate.net This fundamental understanding of the M-S-H structure allows for the development of structure-based thermodynamic models. researchgate.netrilem.net A key outcome of this research is the creation of M-S-H solid-solution models that can be implemented in thermodynamic databases. researchgate.netgoogle.com These models are crucial for improving calculations on the physicochemical evolution of systems containing magnesium silicates, such as certain types of low-pH cements used in geological waste disposal. researchgate.netgoogle.comresearchgate.netrilem.net

Table 2: Key Parameters in M-S-H Thermodynamic Models

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Mg/Si Ratio | The molar ratio of magnesium to silicon in the solid phase. | Influences the stability and type of M-S-H phase formed. Experimentally, this ranges from ~0.8 to ~1.4 after long equilibration. | researchgate.netgoogle.com |

| Temperature | System temperature. | Affects the rate of M-S-H formation and its thermodynamic stability. | researchgate.netgoogle.com |

| Aqueous Solution Composition | Presence of other ions (e.g., Ca²⁺, Al³⁺, alkalis). | Determines the potential for ion exchange and the formation of secondary phases. | researchgate.netresearchgate.net |

| pH | The acidity or alkalinity of the solution. | M-S-H binders are noted for their low pH values (around 9.5-10.5). | mdpi.com |

Predictive Modeling for Material Properties and Reactivity

Predictive modeling, particularly using machine learning (ML), is an emerging field in materials science that aims to forecast material properties based on their composition and structure, accelerating materials discovery and optimization. nih.govnih.gov

Machine learning models can provide fast and accurate predictions of material properties, though they are often "black boxes." nih.govnih.gov An alternative approach is to create intrinsically interpretable models, such as simple linear combinations of nonlinear basis functions, which can achieve comparable accuracy to more complex models for certain datasets. nih.govnih.gov For magnesium-based materials, ML regression models have been successfully used to predict the mechanical properties of magnesium matrix composites. mdpi.com In one study, an XGBoost regression model predicted the yield strength with high accuracy (R² value of 0.94), identifying the reinforcement particle form as the most influential parameter. mdpi.com Such models can be used to optimize production parameters for achieving desired material properties. mdpi.com This approach holds promise for predicting the properties of magnesium trisilicate hydrate, such as its mechanical strength, porosity, and chemical reactivity, based on its synthesis conditions and structural features. youtube.com

Advanced Applications in Material Science and Environmental Engineering

Adsorbent Materials for Environmental Remediation and Separation

The porous nature and high surface area of magnesium trisilicate (B10819215) hydrate (B1144303) render it an effective adsorbent for a variety of molecules and ions. guidechem.comsmolecule.com This characteristic is pivotal for its application in environmental cleanup and separation processes, where it is used to remove pollutants from aqueous solutions. smolecule.com

Sorption Capacity for Pollutants (e.g., Heavy Metals, Organic Dyes)

Magnesium trisilicate hydrate demonstrates a significant capacity for adsorbing a range of environmental contaminants, including toxic heavy metals and synthetic organic dyes. Its effectiveness varies depending on the specific pollutant and the synthesis method of the adsorbent. For instance, functionalized forms have shown adsorption capacities for heavy metal ions such as mercury (II) reaching up to 603 mg/g. smolecule.com A study on various divalent heavy metals indicated a preferential adsorption sequence of Cu²⁺ > Zn²⁺ ≈ Co²⁺ > Mn²⁺. researchgate.net

The material is also highly effective in removing organic dyes from water. For Methylene (B1212753) Blue, a common industrial dye, maximum adsorption capacities calculated from the Langmuir isotherm model have been reported as high as 374 mg/g and 602 mg/g for different structurally-modified versions of magnesium silicate (B1173343). smolecule.commdpi.comresearchgate.netnih.gov Other dyes, such as Rhodamine B, are also effectively adsorbed. smolecule.com The compound's utility extends to other organic pollutants as well, showing notable adsorption for pharmaceuticals like oxytetracycline (B609801). nih.gov

| Pollutant | Pollutant Type | Maximum Adsorption Capacity (q_max) | Reference |

|---|---|---|---|

| Mercury (II) (functionalized form) | Heavy Metal | 603 mg/g | smolecule.com |

| Copper (Cu²⁺) | Heavy Metal | 59 mg/g | researchgate.net |

| Zinc (Zn²⁺) | Heavy Metal | 25 mg/g | researchgate.net |

| Cobalt (Co²⁺) | Heavy Metal | 23 mg/g | researchgate.net |

| Manganese (Mn²⁺) | Heavy Metal | 15 mg/g | researchgate.net |

| Methylene Blue | Organic Dye | 374 mg/g | mdpi.comresearchgate.netnih.gov |

| Methylene Blue (hierarchical macroporous-mesoporous) | Organic Dye | 602 mg/g | smolecule.com |

| Rhodamine B (sol-gel synthesized) | Organic Dye | 190 mg/g | smolecule.com |

| Oxytetracycline | Pharmaceutical | 275 mg/g | nih.gov |

Adsorption Mechanisms and Isotherm Studies (e.g., Langmuir Adsorption)

The adsorption of pollutants onto magnesium trisilicate hydrate involves multiple interaction mechanisms, including electrostatic attraction, ion exchange, hydrogen bonding, and surface complexation. smolecule.com For inorganic species like heavy metal ions, adsorption is primarily governed by ion exchange and the formation of coordination bonds with surface hydroxyl groups. smolecule.com In the case of organic dyes, particularly cationic dyes like Methylene Blue, the primary mechanism is often electrostatic attraction to the negatively charged surface of the adsorbent. researchgate.netresearchgate.net

The equilibrium of the adsorption process is frequently analyzed using isotherm models. Research has consistently shown that the adsorption behavior of various dyes on magnesium trisilicate fits the Langmuir isotherm model well. smolecule.commdpi.comresearchgate.netnih.govresearchgate.net The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. wikipedia.orgyoutube.com This suggests that the dye molecules form a single layer covering the surface of the magnesium trisilicate. smolecule.commdpi.comresearchgate.netnih.gov Kinetic studies often indicate that the process follows pseudo-second-order kinetics, which implies that chemisorption, involving the formation of chemical bonds between the adsorbate and adsorbent, is the rate-limiting step. smolecule.comnih.gov

Applications in Water and Wastewater Treatment

Given its proven ability to adsorb heavy metals and organic dyes, magnesium trisilicate hydrate is a promising material for water and wastewater treatment. smolecule.comnih.gov Industrial effluents, particularly from the textile, paper, and pharmaceutical industries, often contain these pollutants, which are harmful to the environment and human health. researchgate.net Magnesium trisilicate can be employed as an effective and eco-friendly adsorbent to remove these contaminants. smolecule.com Its high adsorption capacity allows for the efficient purification of water, contributing to the development of sustainable water remediation technologies. nih.gov

Factors Governing Adsorption Selectivity and Regeneration Efficiency

Several factors influence the selectivity and efficiency of the adsorption process. The pH of the solution is a critical parameter, as it affects the surface charge of the adsorbent and the ionization of the pollutant molecules. researchgate.net Magnesium trisilicate typically has a negative surface charge, which enhances its affinity for cationic (positively charged) pollutants like Methylene Blue through strong electrostatic attraction. mdpi.comresearchgate.netresearchgate.net The molecular size of the pollutant also plays a role; smaller molecules may diffuse more easily into the adsorbent's pores, leading to higher adsorption. researchgate.net

Regeneration and reusability are crucial for the practical and economic viability of an adsorbent. Studies have shown that magnesium trisilicate hydrate can be effectively regenerated. mdpi.comresearchgate.netnih.govnih.gov A common method is calcination (heating at high temperatures), which removes the adsorbed organic pollutants. mdpi.comnih.gov Regenerated magnesium trisilicate has demonstrated good reusability, retaining a significant portion of its initial adsorption capacity over multiple cycles. For example, one study reported that after five cycles of regeneration by calcination, the removal efficiency for oxytetracycline remained at 87%. nih.gov Another study on Methylene Blue adsorption found that the regenerated adsorbent retained about 72% of its initial capacity. mdpi.comresearchgate.netnih.gov

Catalyst Support Materials in Heterogeneous Catalysis

Beyond its use as an adsorbent, magnesium trisilicate hydrate serves as a valuable support material for catalysts in heterogeneous catalysis. guidechem.comsmolecule.com Its desirable properties, such as high surface area and good thermal stability, provide a suitable platform for dispersing and stabilizing catalytic species. smolecule.com

Immobilization of Catalytic Species for Enhanced Activity and Selectivity

Immobilizing catalysts on a solid support like magnesium trisilicate is a key strategy to bridge homogeneous and heterogeneous catalysis, enhancing catalyst performance and longevity. smolecule.comrsc.org This technique helps to prevent the aggregation of catalyst nanoparticles and isolates the active catalytic sites, which can lead to enhanced activity and selectivity. rsc.orgnih.gov The support material can stabilize the catalyst, preventing its degradation and allowing for easier separation from the reaction mixture, which in turn facilitates catalyst recycling. rsc.org The use of magnesium trisilicate as a carrier can, therefore, contribute to the development of more efficient, stable, and sustainable catalytic processes for a variety of chemical reactions. guidechem.comsmolecule.com

Thermal Stability and Reusability in Catalytic Processes

Magnesium trisilicate hydrate exhibits notable thermal stability, which is a crucial attribute for its application in catalytic processes that often occur at elevated temperatures. The compound's structure remains relatively stable up to several hundred degrees Celsius. Investigations into modified magnesium silicate have shown that it can retain a significant percentage of its ion exchange capacity even after being heated to 400°C. researchgate.net This thermal robustness is vital for catalyst longevity and regeneration.

The reusability of catalysts is a key factor in sustainable and economically viable chemical processes. Magnesium silicate-based catalysts have demonstrated the ability to be used in multiple reaction cycles without a significant loss of activity. For instance, in the conversion of ethanol (B145695) to 1,3-butadiene, catalysts containing magnesium silicate hydrates showed no deactivation after 52 hours of continuous operation. researchgate.net The solid nature of these catalysts simplifies their separation from the reaction mixture, facilitating their recovery and reuse, which in turn reduces chemical waste and operational costs. mdpi.com

Below is a data table summarizing the thermal stability and reusability of magnesium silicate hydrate in catalytic applications.

| Catalytic Process | Operating Temperature | Catalyst Stability/Reusability | Source |

|---|---|---|---|

| Ion Exchange | Up to 400°C | Retains 62.8% of its ion exchange capacity. | researchgate.net |

| Ethanol to 1,3-Butadiene Conversion | 475°C | No deactivation observed after 52 hours on stream. | researchgate.net |

Applications in Specific Chemical Reactions (e.g., Transesterification)

Magnesium trisilicate hydrate has emerged as a promising heterogeneous catalyst in various chemical reactions, most notably in transesterification for biodiesel production. researchgate.netresearcher.life Its catalytic performance is attributed to a unique combination of acidic and basic properties. researchgate.netrsc.org While strong basic sites are often required for gas-phase transesterification, magnesium silicate, with its moderate basicity and acidic properties, proves to be a highly reactive catalyst in the liquid phase. researchgate.netrsc.org

The formation of a magnesium silicate hydrate (MSH) structure on the surface of the most active silicate catalysts has been identified as a key factor for their high reactivity. researchgate.netrsc.org This MSH phase possesses specific acido-basic properties that are beneficial for transesterification reactions, such as the methanolysis of ethyl acetate (B1210297). researchgate.netrsc.org The catalytic efficiency of magnesium-based materials in these reactions is highly dependent on the synthesis method, which influences the formation of the desired MSH phase. researchgate.net

The following table details research findings on the application of magnesium trisilicate hydrate in transesterification.

| Reaction | Catalyst | Key Findings | Source |

|---|---|---|---|

| Transesterification of ethyl acetate with methanol (B129727) (liquid phase) | Magnesium silicate hydrate (MSH) | Exhibits high reactivity due to moderate basicity and acidic properties of the MSH phase. | researchgate.netrsc.org |

| Transesterification for biodiesel production | Magnesium silicate-based catalysts | The MSH structure on the catalyst surface is crucial for high activity. | researchgate.netrsc.org |

Precursors for Advanced Ceramic and Inorganic Materials Synthesis

Formation of Diverse Magnesium Silicates Through Thermal Transformation

Hydrated magnesium silicates, including magnesium trisilicate hydrate, serve as valuable precursors for the synthesis of various anhydrous magnesium silicates through thermal transformation. researchgate.net When subjected to heating, these hydrated compounds undergo a series of phase transformations, leading to the formation of crystalline minerals like forsterite (Mg₂SiO₄) and enstatite (Mg₂Si₂O₆). researchgate.net

Thermal analysis has shown that as the temperature increases, magnesium hydrosilicates convert to anhydrous silicates of the serpentine (B99607) group. researchgate.net High-temperature X-ray phase analysis has identified the formation of enstatite and forsterite in the temperature range of 660–950°C. researchgate.net An exothermic effect observed around 820°C corresponds to the decomposition of serpentine and the crystallization of amorphous enstatite. researchgate.net This controlled thermal decomposition allows for the production of specific magnesium silicate phases with desired properties for various applications.

The table below outlines the thermal transformation products of hydrated magnesium silicates.

| Initial Material | Temperature Range | Transformation Products | Source |

|---|---|---|---|

| Hydrated Magnesium Silicates | 660–950°C | Enstatite (Mg₂Si₂O₆), Forsterite (Mg₂SiO₄) | researchgate.net |

| Serpentine | ~820°C | Amorphous Enstatite | researchgate.net |

Development of Ceramic Composites for Construction and Electronics

Magnesium silicate-based materials are integral to the development of advanced ceramic composites for a wide range of applications, from construction to electronics. azom.com In the realm of metal matrix composites (MMCs), magnesium is often used as the matrix material due to its lightweight nature. asau.ruceramtec-industrial.com The reinforcement of this metal matrix with ceramic particles, such as magnesium silicates, results in a composite material with the advantages of both components: the low weight of the metal and the high performance of the ceramic. ceramtec-industrial.com

In the electronics industry, magnesium silicate ceramics like steatite and cordierite (B72626) are widely used. azom.com Forsterite, another magnesium silicate ceramic, is utilized in electronics and electrical engineering due to its excellent dielectric properties, including low relative permittivity and low dielectric losses. researchgate.net These properties make it suitable for applications such as electrical insulating substrates. researchgate.net Cordierite ceramics, which can be manufactured at a lower cost than steatite while offering superior electrical properties, are a popular choice for electronic components. azom.com

The following table summarizes the applications of magnesium silicate ceramic composites.

| Ceramic Composite Type | Key Properties | Applications | Source |

|---|---|---|---|

| Metal Matrix Composites (MMC) | Lightweight, high strength, wear resistance | Automotive, aerospace components | ceramtec-industrial.com |

| Forsterite Ceramics | Good dielectric properties, low electrical conductivity | Electrical insulating substrates, electronics | researchgate.net |

| Cordierite Ceramics | Good electrical properties, lower manufacturing cost | Electronics, catalytic converter substrates | azom.com |

Role in Glass Production for Mechanical and Chemical Durability

Magnesium oxide, a component of magnesium trisilicate, plays a significant role in glass production, where it is used to enhance the mechanical strength and chemical durability of the final product. timabmagnesium.comglassglobal.com In the manufacturing of specialty glasses, magnesium oxide is often used as a substitute for dolomite (B100054) as a source of magnesium to improve mechanical properties. timabmagnesium.com

The addition of magnesium oxide to the glass batch contributes to the stability and durability of the glass. google.com Specifically, in the production of glass fibers, magnesium oxide increases the melt viscosity, which helps to prevent breakage during the drawing process and allows for the formation of a precise mold. timabmagnesium.commagnesiaspecialties.com Aluminosilicate (B74896) glasses, which contain aluminum oxide and often smaller amounts of magnesium oxide, are known for their ability to withstand high temperatures and their good resistance to thermal shock. glassglobal.com

The table below highlights the role of magnesium oxide in enhancing glass properties.

| Glass Type | Role of Magnesium Oxide | Resulting Properties | Source |

|---|---|---|---|

| Specialty Glasses | Increases mechanical strength | Enhanced durability | timabmagnesium.com |

| Glass Fibers | Raises melt viscosity | Prevents breakage, precise molding | timabmagnesium.commagnesiaspecialties.com |

| Aluminosilicate Glasses | Contributes to thermal stability | High-temperature resistance, thermal shock resistance | glassglobal.com |

Innovations in Cementitious Materials and Geopolymer Technology

Magnesium trisilicate hydrate and related magnesium compounds are finding innovative applications in the field of cementitious materials and geopolymer technology. Research has been conducted on the cementitious behavior of the MgO-SiO₂-H₂O system, which forms a hardened product composed of magnesium hydroxide (B78521) and a gel-like magnesium silicate hydrate (M-S-H). researchgate.net This M-S-H gel is analogous to the calcium silicate hydrate (C-S-H) gel that is the primary binding phase in traditional Portland cement.

In the context of geopolymer technology, which is seen as a more environmentally friendly alternative to Portland cement, magnesium-based compounds can play a role. geopolymer.orgresearchgate.net Geopolymers are formed through the reaction of an aluminosilicate source with an alkaline activator. researchgate.netgeopolymer.org While the primary components are typically silicon and aluminum, the inclusion of magnesium can influence the properties of the final geopolymer concrete. The development of magnesium silicate hydrate cements, including those that can be 3D-printed, represents a significant advancement in construction materials.

Magnesium Silicate Hydrate (M-S-H) as Eco-Sustainable Binders and Alternatives to Portland Cement

Magnesium Silicate Hydrate (M-S-H) cements are emerging as a notable eco-sustainable alternative to conventional Portland cement, primarily due to their potential for a significantly lower carbon footprint. spectrumchemical.com The production of M-S-H binders can utilize magnesium oxide (MgO) derived from sources such as magnesium silicates, brine, or seawater, which can dramatically reduce the CO2 emissions associated with the high-temperature calcination of limestone required for Portland cement. spectrumchemical.comwikipedia.org The hydration reaction of reactive MgO with a silica (B1680970) source, such as silica fume, forms the M-S-H gel, which provides the binding characteristics analogous to the Calcium Silicate Hydrate (C-S-H) gel in Portland cement systems.

The interest in M-S-H as a binder is also driven by its performance characteristics. These binders are stable in a pH range of 8 to 12 and are considered low-pH cements (around pH 10.8), which makes them compatible with a wider range of materials, including natural fibers. calpaclab.comfishersci.com This contrasts with the high alkalinity (pH ~12.6) of Portland cement, which can be detrimental to certain aggregates and reinforcements. fishersci.com Research has demonstrated that M-S-H cements can be a key component in developing low CO2 emission cementitious materials. laboratorynotes.com Furthermore, the use of reactive magnesia cement (RMC) is being increasingly studied as a viable alternative binder in the construction industry to mitigate the environmental impact of excessive carbon emissions from Portland cement production. pardrugs.com A probabilistic life cycle assessment has shown that the emissions for M-S-H cement can range from 0.174 to 1.419 kg CO2e/kg, with the Mg/Si ratio being a critical factor in its environmental impact. nih.gov

Microstructural Development and Mechanical Properties of M-S-H Cements

The microstructure of Magnesium Silicate Hydrate (M-S-H) cements is a key determinant of their mechanical performance and durability. M-S-H binders are characterized by a dense microstructure, which contributes to their good mechanical properties and potential resistance to leaching. chemiis.com The structure of M-S-H is often compared to that of hydrated clays, featuring smaller and rounder microstructures than typical clay platelets. chemiis.com Detailed structural analysis has revealed the presence of "chrysotile-like" and "talc-like" sub-nanometric domains within the M-S-H gel. wikipedia.org The formation of M-S-H is a gradual process; initially, the hydration of magnesium oxide (MgO) forms brucite (magnesium hydroxide), which then slowly reacts with the available silica to form the M-S-H gel. chemicalbook.comdrugbank.com This reaction continues to develop significantly between 28 and 90 days. epa.gov

The mechanical properties of M-S-H cements are influenced by various factors, including the mix design, curing conditions, and the reactivity of the source materials. Studies have shown that M-S-H mortars can achieve high compressive strengths, with some formulations reaching over 95 MPa after 28 days. chemicalbook.com However, the strength development of M-S-H can be slower than that of Portland cement. laboratorynotes.com Curing conditions play a significant role; for instance, ambient curing can increase early strength but may reduce long-term strength, while heated treatments can accelerate early strength gain at the expense of later-age strength. laboratorynotes.com The optimal composition for both strength and workability has been identified in some studies as a mix containing 60% magnesium oxide and 40% silica fume. researchgate.net The inclusion of fibers, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), has been shown to improve the tensile performance and ductility of M-S-H composites, leading to strain-hardening behavior. pardrugs.com

Below is a data table summarizing the compressive strength of M-S-H mortars under different curing conditions compared to Portland cement (PC).

| Curing Condition | Age (days) | M-S-H Compressive Strength (MPa) | PC Compressive Strength (MPa) |

| Water Curing at 21°C | 7 | 50 | 55 |

| Water Curing at 21°C | 28 | 53 | 75 |

| Water Curing at 21°C | 90 | 71 | 86 |

| Ambient Curing | 28 | Higher than PC | Lower than M-S-H |

| Ambient Curing | 90 | Higher than PC | Lower than M-S-H |

Data sourced from a study on strength development of M-S-H mortars. laboratorynotes.com

Applications in Waste Encapsulation and Containment

Magnesium Silicate Hydrate (M-S-H) cements are particularly well-suited for the encapsulation and containment of certain types of waste, most notably radioactive waste. spectrumchemical.comcalpaclab.com The primary advantage of M-S-H binders in this application is their low pH, typically around 10. chemicalbook.com This is in stark contrast to the high pH of traditional Portland cement-based systems, which can be problematic for the encapsulation of wastes containing reactive metals like aluminum, as the high alkalinity can lead to corrosion and the generation of hydrogen gas. chemicalbook.com

The dense and leach-resistant microstructure of M-S-H also contributes to its effectiveness as a waste encapsulation matrix. chemiis.com This dense structure helps to physically immobilize the waste and provides a robust barrier against the ingress of water and the egress of contaminants. Research has demonstrated that M-S-H is a promising binder for the storage of nuclear waste. Specifically, novel low-pH cement systems using blends of MgO and silica fume have been developed for encapsulating nuclear industry wastes that contain aluminum. chemicalbook.com In these systems, aluminum metal strips have been shown to be firmly bound within the M-S-H matrix without the detection of hydrogen gas, indicating the potential for safe encapsulation of problematic legacy wastes. chemicalbook.com

Clay Stabilization in Construction and Geotechnical Engineering

Magnesium Silicate Hydrate (M-S-H) binders offer a promising solution for the stabilization of clay-based construction materials and problematic soils in geotechnical engineering. The use of M-S-H, or MgO-silicate cement, can overcome the inherent limitations of raw earthen materials, such as low strength, poor water resistance, and long drying times. When used to stabilize clay, M-S-H cement can significantly improve the physical and mechanical properties of the material.

Research has shown that stabilizing raw earth with magnesium-silicate cement can increase the compressive strength to over 12 MPa and significantly improve water resistance. This method is considered more effective than traditional stabilization with Portland cement or lime, as it synergizes better with clay minerals and better preserves the sustainable characteristics of the earth material, such as its low CO2 footprint and recyclability. In geotechnical applications, the chemical reaction between magnesium-based stabilizers and soil can lead to the formation of M-S-H as a new cementitious compound that fills the porosity of the soil, thereby increasing its strength. For instance, the stabilization of organic soil with a 6% magnesium chloride content resulted in a maximum 28-day unconfined compressive strength of 96 kPa, which is seven times higher than that of the untreated soil. The formation of cementing gels, including magnesium silicate hydrate (M-S-H) and magnesium aluminate hydrate (M-A-H), from the interaction of nanoparticles with soil improves the bonding of soil particles and leads to a denser soil structure with enhanced strength.

Other Industrial and Specialized Research Applications

Functional Fillers in Coatings and Adhesives

Magnesium trisilicate hydrate finds application as a functional filler in various industrial products, including coatings and adhesives. Its properties make it a valuable additive for enhancing the performance and characteristics of these materials. Synthetic magnesium silicate has been noted for its use as a paint additive and a polymer filler. When incorporated into plastics and rubber, it acts as a filler material that can improve the strength and durability of the final products, as well as contribute to better processability. chemiis.com This suggests a similar functional role in adhesive and coating formulations where enhanced mechanical properties are desired. The use of magnesium trisilicate hydrate has been identified in products such as epoxy primers and other coatings.

Buffering Agents in Laboratory and Industrial Chemical Processes